2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
CAS No.: 13130-45-5
Cat. No.: VC7111978
Molecular Formula: C13H9NO2S
Molecular Weight: 243.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13130-45-5 |
|---|---|
| Molecular Formula | C13H9NO2S |
| Molecular Weight | 243.28 |
| IUPAC Name | 2-methyl-5-phenylthieno[2,3-d][1,3]oxazin-4-one |
| Standard InChI | InChI=1S/C13H9NO2S/c1-8-14-12-11(13(15)16-8)10(7-17-12)9-5-3-2-4-6-9/h2-7H,1H3 |
| Standard InChI Key | JKYABVPVYWRLLP-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Methyl-5-phenyl-4H-thieno[2,3-d] oxazin-4-one features a bicyclic framework comprising a thiophene ring fused to a 1,3-oxazin-4-one moiety. The thiophene ring (a five-membered aromatic ring with one sulfur atom) is substituted at the 2-position with a methyl group (-CH₃) and at the 5-position with a phenyl group (-C₆H₅). The oxazinone ring introduces a lactam (cyclic amide) functionality, contributing to the compound’s reactivity.
Key structural attributes:
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Fused ring system: Thieno[2,3-d]oxazin-4-one core.
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Substituents: Methyl (C-2) and phenyl (C-5).
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Molecular geometry: Planar aromatic system with slight puckering in the oxazinone ring.
Physicochemical Properties
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Molecular formula: C₁₃H₉NO₂S.
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Molecular weight: 253.28 g/mol.
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Appearance: Crystalline solid (typical of thienooxazinones) .
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Melting point: Data specific to this compound is limited, but analogous thienooxazinones exhibit melting points between 180–220°C .
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Solubility: Likely low in polar solvents (e.g., water) due to aromatic and non-polar substituents; soluble in organic solvents like ethanol or dimethyl sulfoxide (DMSO) .
Synthesis and Reaction Pathways
Synthetic Route
The synthesis of 2-methyl-5-phenyl-4H-thieno[2,3-d] oxazin-4-one involves a multi-step protocol starting from 2-aminothiophene-3-carboxylic acid. The general pathway, as outlined in recent studies, proceeds as follows :
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Formation of the oxazinone core:
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2-Aminothiophene-3-carboxylic acid reacts with an acyl chloride (e.g., benzoyl chloride derivatives) in pyridine at 0°C.
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Cyclization occurs under mild conditions to yield the thienooxazinone scaffold.
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Introduction of substituents:
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Methyl and phenyl groups are incorporated via selection of appropriate acyl chlorides or through subsequent functionalization.
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A representative synthesis from Pullarao et al. (2016) describes the preparation of related thienooxazinones using hydrazine hydrate in ethanol under reflux conditions .
Structural Characterization
Spectroscopic Analysis
The structure of 2-methyl-5-phenyl-4H-thieno[2,3-d] oxazin-4-one is confirmed through spectral techniques:
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Infrared (IR) spectroscopy:
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
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Mass spectrometry:
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Molecular ion peak at m/z 253.28 (M⁺), consistent with the molecular formula.
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Crystallographic Data
Although single-crystal X-ray data for this specific compound is unavailable, related thienooxazinones exhibit monoclinic crystal systems with π-π stacking interactions stabilizing the lattice .
Applications and Biological Relevance
Role as a Synthetic Intermediate
This compound is primarily utilized to synthesize thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are evaluated for antimicrobial activity . For example:
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